Ethyl 7-hydroxy-6-(4-methylbenzyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Overview
Description
Ethyl 7-hydroxy-6-(4-methylbenzyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with a hydroxy group, a methylbenzyl group, and an ethyl ester, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-hydroxy-6-(4-methylbenzyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by functionalization to introduce the hydroxy, methylbenzyl, and ethyl ester groups.
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Functionalization: The introduction of the hydroxy group can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide. The methylbenzyl group can be introduced via Friedel-Crafts alkylation using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride. The ethyl ester group is typically introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, optimizing reaction conditions to maximize yield, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-6-(4-methylbenzyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the indolizine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylbenzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine), aluminum chloride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an alcohol from the carbonyl group.
Substitution: Introduction of nitro or halogen groups on the methylbenzyl ring.
Scientific Research Applications
Ethyl 7-hydroxy-6-(4-methylbenzyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-6-(4-methylbenzyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methylbenzyl group can interact with hydrophobic pockets in proteins, affecting their function. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 7-hydroxy-6-(4-methylbenzyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate can be compared with other indolizine derivatives, such as:
Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Lacks the methylbenzyl group, which may result in different biological activities and chemical reactivity.
Ethyl 6-(4-methylbenzyl)-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate: Lacks the hydroxy group, potentially affecting its hydrogen bonding capabilities and biological interactions.
Ethyl 7-hydroxy-6-(4-methylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxylate: Lacks the carbonyl group, which may alter its reactivity and interaction with biological targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 7-hydroxy-6-[(4-methylphenyl)methyl]-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-24-19(23)16-15-5-4-10-20(15)18(22)14(17(16)21)11-13-8-6-12(2)7-9-13/h6-9,21H,3-5,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMIUFMXWZLLNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCN2C(=O)C(=C1O)CC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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